N-[1-(3-Fluorophenyl)ethyl]cyclopropanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-Fluorophenyl)ethyl]cyclopropanamine hydrochloride is a chemical compound with the molecular formula C11H14FN·HCl. It is a cyclopropane derivative that contains a fluorophenyl group, making it an interesting subject for various chemical and pharmaceutical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Fluorophenyl)ethyl]cyclopropanamine hydrochloride typically involves the reaction of 3-fluoroacetophenone with cyclopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-Fluorophenyl)ethyl]cyclopropanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted fluorophenyl compounds.
Scientific Research Applications
N-[1-(3-Fluorophenyl)ethyl]cyclopropanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3-Fluorophenyl)ethyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group plays a crucial role in binding to these targets, influencing the compound’s biological activity. The cyclopropane ring may also contribute to the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-Fluorophenyl)ethyl]cyclopropanamine hydrochloride
- N-[1-(4-Fluorophenyl)ethyl]cyclopropanamine hydrochloride
- N-[1-(3-Chlorophenyl)ethyl]cyclopropanamine hydrochloride
Uniqueness
N-[1-(3-Fluorophenyl)ethyl]cyclopropanamine hydrochloride is unique due to the position of the fluorine atom on the phenyl ring, which can significantly influence its chemical and biological properties. The presence of the cyclopropane ring also adds to its distinct characteristics compared to other similar compounds .
Properties
IUPAC Name |
N-[1-(3-fluorophenyl)ethyl]cyclopropanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c1-8(13-11-5-6-11)9-3-2-4-10(12)7-9;/h2-4,7-8,11,13H,5-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTWHUGRCNMCJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)NC2CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.